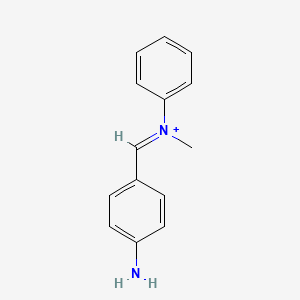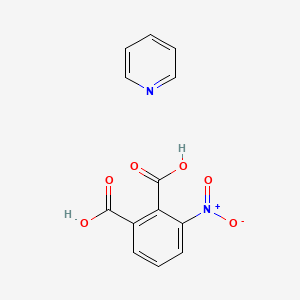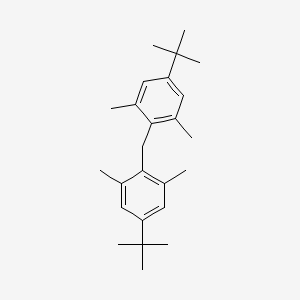
1,1'-Methylenebis(4-tert-butyl-2,6-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) is an organic compound known for its unique structural properties and applications. This compound is characterized by the presence of two benzene rings connected by a methylene bridge, with tert-butyl and dimethyl groups attached to the benzene rings. Its chemical formula is C23H32.
Métodos De Preparación
The synthesis of 1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) typically involves the reaction of 4-tert-butyl-2,6-dimethylbenzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. Industrial production methods often utilize catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions typically target the methylene bridge or the tert-butyl groups.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used as an additive in the production of plastics, rubbers, and other materials to enhance their stability and performance.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) can be compared with other similar compounds, such as:
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Known for its antioxidant properties and used in rubber and plastic industries.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used as an antioxidant in various industrial applications.
The uniqueness of 1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) lies in its specific structural arrangement and the presence of tert-butyl and dimethyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
65338-71-8 |
|---|---|
Fórmula molecular |
C25H36 |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C25H36/c1-16-11-20(24(5,6)7)12-17(2)22(16)15-23-18(3)13-21(14-19(23)4)25(8,9)10/h11-14H,15H2,1-10H3 |
Clave InChI |
BMBBSFZUKSMVEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CC2=C(C=C(C=C2C)C(C)(C)C)C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one](/img/structure/B14493379.png)
![Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate](/img/structure/B14493380.png)
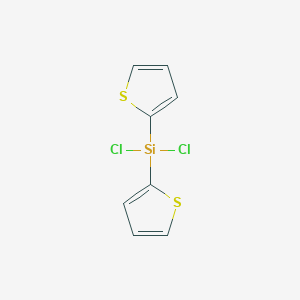
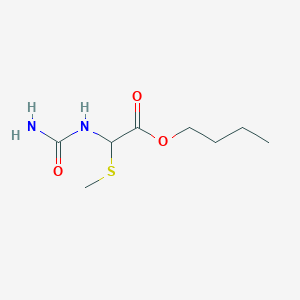


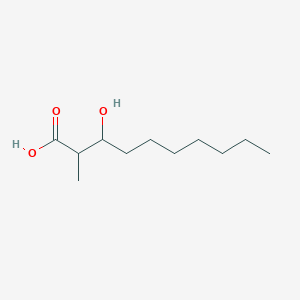

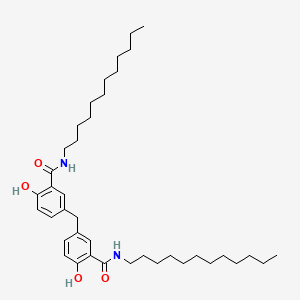
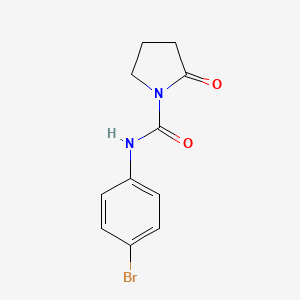
![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)
